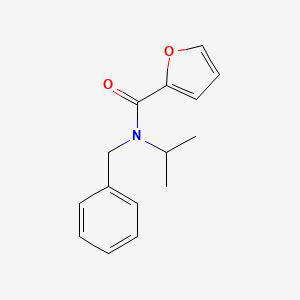

N-benzyl-N-isopropyl-2-furamide

Description

N-Benzyl-N-isopropyl-2-furamide is a synthetic amide derivative featuring a furan-2-carboxamide core substituted with benzyl and isopropyl groups on the amide nitrogen. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.3 g/mol.

Properties

IUPAC Name |

N-benzyl-N-propan-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-12(2)16(11-13-7-4-3-5-8-13)15(17)14-9-6-10-18-14/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHTYIZJSXVDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The primary analog for comparison is N-[2-(1-Isobutyl-1H-Benzimidazol-2-yl)ethyl]-2-furamide (), which shares the furan-2-carboxamide backbone but incorporates a benzimidazole moiety linked via an ethyl group and an isobutyl substituent. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Property | N-Benzyl-N-Isopropyl-2-Furamide | N-[2-(1-Isobutyl-1H-Benzimidazol-2-yl)ethyl]-2-Furamide |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NO₂ | C₁₉H₂₂N₃O₂ |

| Molecular Weight | 243.3 g/mol | 324.4 g/mol |

| Substituents | Benzyl, isopropyl | Isobutyl, benzimidazole, ethyl |

| Functional Groups | Furan, amide | Furan, amide, benzimidazole |

| Nitrogen Atoms | 1 | 3 |

| Key Structural Features | - Two N-alkyl groups - Compact hydrophobic profile |

- Benzimidazole (planar aromatic system) - Extended ethyl linker |

Implications of Structural Variations

A. Hydrophobicity and Solubility

- Benzimidazole Analog : The benzimidazole moiety introduces polarity due to its nitrogen-rich aromatic system, which may enhance solubility in polar solvents. However, the larger molecular size (324.4 g/mol) could offset this advantage .

C. Metabolic Stability

Research Findings and Hypotheses

- Thermodynamic Stability : Molecular modeling suggests that the benzimidazole analog’s planar structure may enhance crystalline packing, improving thermal stability.

- Pharmacokinetic Profiles : While neither compound has been clinically tested, the benzimidazole analog’s polarity may favor renal excretion, whereas the target compound’s lipophilicity could promote tissue accumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.